1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
The next step involves the introduction of the chloro group at the 5-position of the indole ring, which can be achieved through electrophilic substitution reactions. The ethyl group is then attached to the indole ring through alkylation reactions.
The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the indole compound. Finally, the pyrrolidinone moiety is attached through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for certain steps to improve reaction efficiency and reduce waste. The use of green chemistry principles, such as solvent recycling and minimizing hazardous reagents, would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity. The piperazine ring can enhance the compound’s binding affinity to these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-3-(2,3-dimethylphenyl)piperazine: Similar structure but lacks the indole moiety.
1-(2-ethyl)-3-(5-chloro-1H-indol-3-yl)piperazine: Similar structure but lacks the pyrrolidinone moiety.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its combination of the indole, piperazine, and pyrrolidinone moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses .
Properties
Molecular Formula |
C27H31ClN4O2 |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H31ClN4O2/c1-18-4-3-5-25(19(18)2)30-10-12-31(13-11-30)27(34)21-14-26(33)32(17-21)9-8-20-16-29-24-7-6-22(28)15-23(20)24/h3-7,15-16,21,29H,8-14,17H2,1-2H3 |
InChI Key |
BMBZAUUNBPNLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl)C |
Origin of Product |
United States |
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